molecular formula C24H21N5O3S B4004040 7-acetyl-6-(1-acetyl-1H-indol-3-yl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

7-acetyl-6-(1-acetyl-1H-indol-3-yl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

Cat. No.: B4004040
M. Wt: 459.5 g/mol
InChI Key: ATWYHVTYQJNYBC-UHFFFAOYSA-N
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Description

7-acetyl-6-(1-acetyl-1H-indol-3-yl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a useful research compound. Its molecular formula is C24H21N5O3S and its molecular weight is 459.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 459.13651072 g/mol and the complexity rating of the compound is 741. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antifungal Applications

Compounds synthesized from related heterocyclic chemistries have been studied for their antimicrobial and antifungal activities. For instance, a study on the synthesis, antibacterial, and antifungal activity of new pyrazoline and pyrazole derivatives, including triazinoindole and triazepine compounds, reported significant antimicrobial efficacy against organisms like E. coli, P. aeruginosa, S. aureus, and C. albicans using Nutrient Agar and Sabouraud Dextrose Agar diffusion methods (Hassan, 2013). Similarly, another study on the synthesis of antimicrobial benzo[1,2,4]triazoloazepinium salts and tetrahydronaphtho[1,2-e][1,2,4]triazines highlighted the creation of novel annulated azaheterocycles with potent activity against Gram-positive bacteria like Staphylococcus aureus (Zheng et al., 2021).

Anti-Tumor Applications

Research on 3-amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno[2,3-d]pyrimidine as a key precursor for synthesizing triazines and triazepines has shown potential anti-tumor properties. These novel compounds exhibited significant activity against human breast cell MCF-7 line and liver carcinoma cell line HepG2, showcasing their potential as anti-tumor agents (Badrey & Gomha, 2012).

Synthetic Chemistry Applications

The exploration of synthetic routes and the reactivity of triazino[5,6-d][3,1]benzoxazepine derivatives and related compounds are of significant interest in the field of synthetic organic chemistry. For example, studies on the regioselectivity in 1,5-electrocyclization of N-[as-triazin-3-yl]nitrilimines leading to the synthesis of s-triazolo[4,3-b]-as-triazin-7(8H)-ones provide insights into the synthetic versatility and potential applications of these compounds in designing novel molecules with desirable properties (Shawali & Gomha, 2002).

Properties

IUPAC Name

1-[3-(7-acetyl-3-ethylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl)indol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O3S/c1-4-33-24-25-22-21(26-27-24)17-10-6-8-12-20(17)29(15(3)31)23(32-22)18-13-28(14(2)30)19-11-7-5-9-16(18)19/h5-13,23H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATWYHVTYQJNYBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CN(C5=CC=CC=C54)C(=O)C)C(=O)C)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-acetyl-6-(1-acetyl-1H-indol-3-yl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
Reactant of Route 2
Reactant of Route 2
7-acetyl-6-(1-acetyl-1H-indol-3-yl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
Reactant of Route 3
Reactant of Route 3
7-acetyl-6-(1-acetyl-1H-indol-3-yl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
Reactant of Route 4
Reactant of Route 4
7-acetyl-6-(1-acetyl-1H-indol-3-yl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
Reactant of Route 5
7-acetyl-6-(1-acetyl-1H-indol-3-yl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
Reactant of Route 6
7-acetyl-6-(1-acetyl-1H-indol-3-yl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.